2-(4-Bromophenoxy)aniline
Description
2-(4-Bromophenoxy)aniline (C₁₂H₁₀BrNO) is an aromatic amine characterized by an aniline group (-NH₂) attached to a benzene ring, which is connected via an ether linkage (-O-) to a 4-bromophenyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, ligands for metal complexes, and polymers. Its structure enables participation in condensation, amidation, and cross-coupling reactions due to the nucleophilic aniline group and the electron-withdrawing bromine substituent .
Synthetic routes often involve Ullmann coupling or nucleophilic aromatic substitution. For example, in -(4-Bromophenoxy)aniline is reacted with 2-(4-bromophenoxy)acetic acid to form an acetamide derivative (compound 34) using HATU and DIPEA as coupling agents. This highlights its utility in generating bioactive molecules targeting kinase pathways . Key physical properties of its derivatives include a melting point of 73.5 °C and high HPLC purity (99.0%), as noted in compound 34 .
Properties
IUPAC Name |
2-(4-bromophenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVUQGJERFMQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)aniline typically involves the reaction of 4-bromophenol with 2-chloroaniline under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloroaniline, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to the aniline form using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the aniline moiety from nitro derivatives.
Scientific Research Applications
2-(4-Bromophenoxy)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the aniline moiety play crucial roles in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Halogen-Substituted Anilines
- 4-Chloroaniline (C₆H₆ClN): Lacks the ether linkage and bromine but shares the aniline core. The chlorine substituent reduces electron density on the ring, enhancing electrophilic substitution reactivity compared to bromine. Used in dye synthesis .
- 4-(2-Fluorophenoxy)aniline (C₁₂H₁₀FNO): Features a fluorine atom on the phenoxy group. Fluorine’s electronegativity increases oxidative stability but reduces nucleophilicity compared to bromine. Applications include agrochemical intermediates .
Ether vs. Thioether Linkages
- 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline (C₁₃H₁₂BrNS): Replaces the ether oxygen with a sulfur atom, forming a thioether. This modification increases lipophilicity and alters metabolic pathways, making it relevant in drug design .
Structural Analogs and Derivatives
Schiff Base Ligands
- 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol: A Schiff base ligand with a bromophenol core. Used in coordinating transition metals (e.g., Cu, Ni) for catalytic applications. The imine group (-C=N-) enhances chelation efficiency compared to simple anilines .
- (4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine : Combines fluorine and methoxy groups, offering tunable electronic properties for asymmetric catalysis .
Polymer Monomers
- 4,4’-((2,4-Chlorophenyl)methylene)aniline (M3): A bisphenol-F analog with chlorinated substituents. Used in epoxy resins; chlorine enhances flame retardancy but reduces thermal stability compared to bromine .
Physical and Chemical Properties
Biological Activity
2-(4-Bromophenoxy)aniline, an organic compound with the molecular formula CHBrNO, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom attached to a phenoxy group, which is further connected to an aniline moiety. The unique structural characteristics of this compound influence its chemical reactivity and biological activity, making it a subject of interest across various scientific disciplines.
- Molecular Weight : ~264.12 g/mol
- Structure : Consists of a bromine atom, phenoxy group, and aniline moiety.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against drug-resistant bacteria such as Acinetobacter baumannii and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Method Used |
|---|---|---|
| A. baumannii | 32 µg/mL | Agar well diffusion |
| K. pneumoniae | 64 µg/mL | Agar well diffusion |
| S. aureus | 16 µg/mL | Agar well diffusion |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Anticancer Effects
In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC values determined at concentrations as low as 10 µM. The compound appeared to activate caspase pathways, leading to programmed cell death.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity to these targets, which may modulate various biochemical pathways.
Binding Studies
Recent docking studies have revealed that this compound binds effectively to the active sites of several target proteins associated with cancer progression and bacterial resistance. This interaction is crucial for its therapeutic potential.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison of Structural Analogues
| Compound Name | Structural Features | Biological Activity Profile |
|---|---|---|
| 4-(2-Bromophenoxy)aniline | Bromine on second position | Moderate antibacterial activity |
| 4-(4-Bromophenoxy)aniline | Bromine on fourth position | Lower anticancer activity |
| 2-(2-Bromophenoxy)aniline | Bromine on second position | Unique reactivity profile |
The positioning of the bromine atom significantly influences the reactivity and biological properties of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
